N-(sec-butyl)-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(sec-butyl)-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide, also known as BAY 41-2272, is a chemical compound that has been studied for its potential therapeutic benefits in various medical conditions.
Mechanism of Action
N-(sec-butyl)-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide 41-2272 is a soluble guanylate cyclase (sGC) activator. It binds to the heme group of sGC and enhances the production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which leads to the relaxation of smooth muscle cells and vasodilation. This compound 41-2272 also has anti-proliferative and pro-apoptotic effects in cancer cells.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have various biochemical and physiological effects. In pulmonary hypertension, this compound 41-2272 reduces pulmonary vascular resistance and improves pulmonary hemodynamics. In cardiovascular diseases, this compound 41-2272 improves cardiac function and reduces myocardial infarct size. In cancer, this compound 41-2272 inhibits tumor growth and induces apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(sec-butyl)-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide 41-2272 in lab experiments is its specificity for sGC activation. This allows for the study of the specific effects of cGMP and PKG activation. However, one limitation of using this compound 41-2272 is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of lab experiments.
Future Directions
There are several future directions for the study of N-(sec-butyl)-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide 41-2272. One direction is the development of more potent and selective sGC activators. Another direction is the investigation of the potential therapeutic benefits of this compound 41-2272 in other medical conditions, such as diabetes and neurodegenerative diseases. Additionally, the combination of this compound 41-2272 with other drugs or therapies may enhance its therapeutic effects.
Synthesis Methods
The synthesis of N-(sec-butyl)-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide 41-2272 involves the reaction of 2-fluoroaniline with 2-chloroacetyl chloride to form 2-fluoro-N-(2-chloroacetyl)aniline. This intermediate is then reacted with 3-(sec-butyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid to form this compound 41-2272.
Scientific Research Applications
N-(sec-butyl)-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide 41-2272 has been studied for its potential therapeutic benefits in various medical conditions, including pulmonary hypertension, cardiovascular diseases, and cancer. In pulmonary hypertension, this compound 41-2272 has been shown to inhibit the proliferation of pulmonary artery smooth muscle cells and improve pulmonary vascular remodeling. In cardiovascular diseases, this compound 41-2272 has been shown to improve cardiac function and reduce myocardial infarct size. In cancer, this compound 41-2272 has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
properties
IUPAC Name |
N-butan-2-yl-3-(2-fluorophenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3OS/c1-4-10(2)19-16(22)14-9-12-15(20-21(3)17(12)23-14)11-7-5-6-8-13(11)18/h5-10H,4H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDKRFIHBGQEIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(S1)N(N=C2C3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.